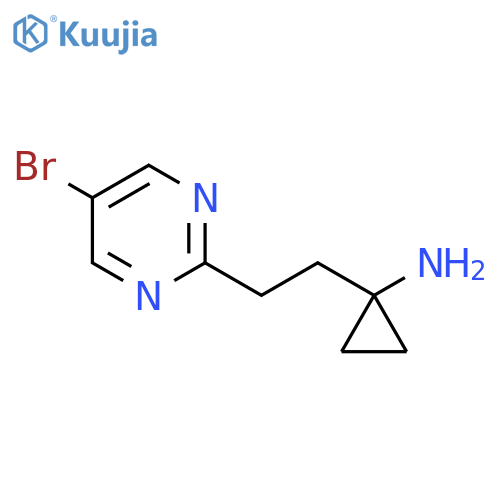Cas no 2228432-95-7 (1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine)

2228432-95-7 structure
商品名:1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine
1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine
- 2228432-95-7
- 1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine
- EN300-1925620
-
- インチ: 1S/C9H12BrN3/c10-7-5-12-8(13-6-7)1-2-9(11)3-4-9/h5-6H,1-4,11H2
- InChIKey: SVHXUFBKGSQTKF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(CCC2(CC2)N)=NC=1
計算された属性
- せいみつぶんしりょう: 241.02146g/mol
- どういたいしつりょう: 241.02146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925620-2.5g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1925620-0.05g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1925620-0.25g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1925620-5.0g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1925620-0.5g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1925620-5g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 5g |
$3977.0 | 2023-09-17 | ||
| Enamine | EN300-1925620-0.1g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1925620-10.0g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1925620-1.0g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1925620-10g |
1-[2-(5-bromopyrimidin-2-yl)ethyl]cyclopropan-1-amine |
2228432-95-7 | 10g |
$5897.0 | 2023-09-17 |
1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
2228432-95-7 (1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
